2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid
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Overview
Description
2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is characterized by the presence of an oxazolidinone ring attached to a phenylacetic acid moiety
Mechanism of Action
Mode of Action
Based on its structural similarity to other oxazolidinone compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability, half-life, and clearance rate are currently unknown .
Result of Action
Given the lack of specific information, it is difficult to predict the compound’s potential therapeutic or toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid typically involves the reaction of 4-(2-oxooxazolidin-3-yl)phenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of oxazolidinone derivatives and phenylacetic acid derivatives in the presence of catalysts and solvents . The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production process, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted phenylacetic acids, hydroxyl derivatives, and oxo derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Nitroso Rivaroxaban Open-Ring Acid Impurity: This compound shares structural similarities with 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid, particularly the oxazolidinone ring.
(5-Oxooxazolidin-4-yl)acetic Acid Derivatives: These derivatives also contain the oxazolidinone ring and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazolidinone ring.
Properties
IUPAC Name |
2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)7-8-1-3-9(4-2-8)12-5-6-16-11(12)15/h1-4H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCWJYWZNGZHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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